molecular formula C12H6Cl2O B13414078 2,3-Dichlorodibenzofuran CAS No. 64126-86-9

2,3-Dichlorodibenzofuran

Cat. No.: B13414078
CAS No.: 64126-86-9
M. Wt: 237.08 g/mol
InChI Key: GETJJZZRPQFSFM-UHFFFAOYSA-N
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Description

2,3-Dichlorodibenzofuran is an organic compound with the molecular formula C12H6Cl2O. It belongs to the class of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity. This compound is often found as a by-product in various industrial processes, including the production of chlorinated chemicals and the incineration of chlorine-containing materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective chlorination at the 2 and 3 positions .

Industrial Production Methods: Industrial production of this compound is generally not intentional but occurs as a by-product during the manufacturing of other chlorinated compounds. Processes such as the bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials can lead to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated compounds .

Scientific Research Applications

2,3-Dichlorodibenzofuran has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans and their environmental impact.

    Biology: Research on its biodegradation by bacteria helps in understanding the microbial breakdown of persistent organic pollutants.

    Medicine: Studies focus on its toxicological effects and potential health risks.

    Industry: It is monitored as a pollutant in industrial processes to ensure environmental safety

Mechanism of Action

The mechanism of action of 2,3-Dichlorodibenzofuran involves its interaction with cellular components, leading to toxic effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. This binding can lead to the activation of pathways that result in oxidative stress, inflammation, and disruption of cellular functions .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental impact. Its study provides insights into the broader class of polychlorinated dibenzofurans and their effects .

Properties

CAS No.

64126-86-9

Molecular Formula

C12H6Cl2O

Molecular Weight

237.08 g/mol

IUPAC Name

2,3-dichlorodibenzofuran

InChI

InChI=1S/C12H6Cl2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H

InChI Key

GETJJZZRPQFSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Cl

Origin of Product

United States

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